

# Unraveling the Profile of XF056-132: A Technical Overview

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## Compound of Interest

Compound Name: XF056-132

Cat. No.: B15135891

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Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "XF056-132." The following guide is based on the proteasome inhibitor MG-132, a compound with a similar numerical designation that is extensively studied and may be the intended subject of inquiry. This document provides a comprehensive overview of its chemical properties, biological activity, and associated methodologies for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

MG-132, also known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable proteasome inhibitor.<sup>[1]</sup> It is a synthetic peptide aldehyde with the IUPAC name benzyl N-[(2S)-4-methyl-1-[[[(2S)-4-methyl-1-[[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate].<sup>[1]</sup>

Table 1: Chemical and Physical Properties of MG-132

Property	Value	Source
Molecular Formula	C26H41N3O5	PubChem CID: 462382[1]
Molecular Weight	475.6 g/mol	PubChem CID: 462382[1]
IUPAC Name	benzyl N-[(2S)-4-methyl-1-[[[(2S)-4-methyl-1-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate	PubChem CID: 462382[1]
SMILES	<chem>CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1</chem>	PubChem CID: 462382[1]
InChI	InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1	PubChem CID: 462382[1]
Synonyms	Z-Leu-leu-leu-al, MG132, Z-LLL-CHO	PubChem CID: 462382[1]
Physical Description	White to off-white solid	(General knowledge)
Solubility	Soluble in DMSO and ethanol	(General knowledge)

## Mechanism of Action and Biological Activity

MG-132 primarily functions as an inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. By reversibly inhibiting the chymotrypsin-like activity of the proteasome, MG-132 prevents the degradation of target proteins, leading to their

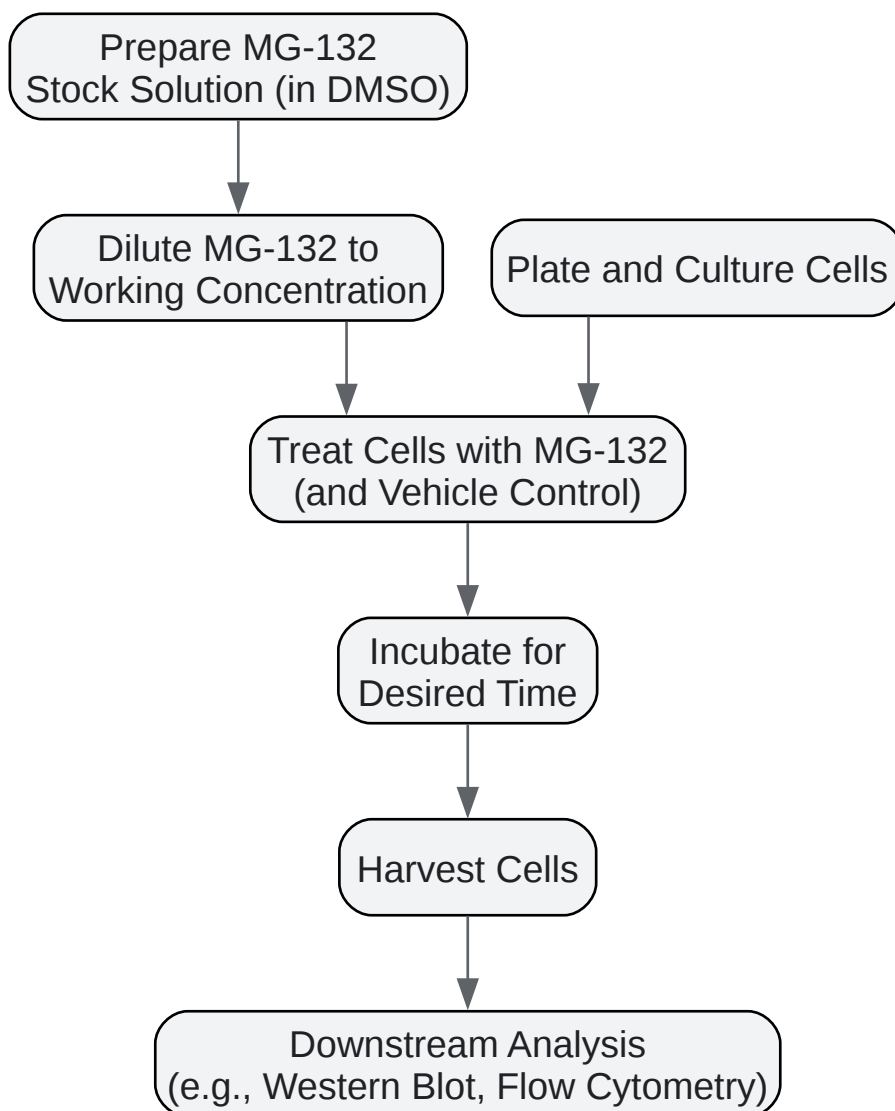
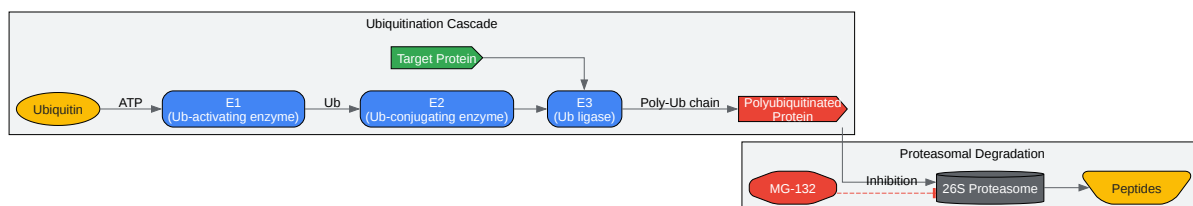
accumulation. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making it a valuable tool for studying cellular processes regulated by protein degradation.

#### Key Biological Effects:

- Induction of Apoptosis: Accumulation of pro-apoptotic proteins.
- Cell Cycle Arrest: Stabilization of cell cycle regulators like cyclins.
- Inhibition of NF- $\kappa$ B Activation: Prevents the degradation of I $\kappa$ B $\alpha$ , an inhibitor of NF- $\kappa$ B.

## Signaling Pathways

The primary signaling pathway affected by MG-132 is the Ubiquitin-Proteasome Pathway (UPP). This pathway is central to the regulation of numerous cellular processes.



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## References

- 1. MG-132 | C<sub>26</sub>H<sub>41</sub>N<sub>3</sub>O<sub>5</sub> | CID 462382 - PubChem [pubchem.ncbi.nlm.nih.gov]
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